AM095 - 1345614-59-6

AM095

Catalog Number: EVT-253367
CAS Number: 1345614-59-6
Molecular Formula: C27H23N2NaO5
Molecular Weight: 478.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AM095 (sodium, {4′-[3-methyl-4-((R)-1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetate) is a synthetic, small molecule that acts as a selective antagonist of the lysophosphatidic acid type 1 receptor (LPA1). [] LPA1 is a G protein-coupled receptor that mediates a variety of cellular functions, including cell proliferation, migration, and survival. [] AM095 is a powerful tool for studying the role of LPA1 in various physiological and pathological processes, including fibrosis, cancer, and inflammation. [, , , , , , , , , , ]

Lysophosphatidic Acid (LPA)

Compound Description: Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as an endogenous ligand for LPA receptors, including the LPA1 receptor, which is the target of AM095. LPA is involved in various physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis [, , , , , , , , , , , ].

Relevance: LPA is the endogenous ligand of the receptor that AM095 targets, making it directly relevant to AM095's mechanism of action. AM095 acts as an antagonist at the LPA1 receptor, blocking the effects of LPA [, , , , , , , , , , , ].

Ki16425

Compound Description: Ki16425 is a dual antagonist of LPA1 and LPA3 receptors, exhibiting similar antifibrotic activity to AM095 [, , , , ].

Relevance: Ki16425 shares a similar mechanism of action with AM095 as an LPA receptor antagonist, but it targets both LPA1 and LPA3, while AM095 is more selective for LPA1. This difference highlights the potential for subtype-specific targeting within the LPA receptor family for therapeutic benefit [, , , , ].

VPC31143

Compound Description: VPC31143 is a synthetic agonist that activates LPA1-3 receptors [].

Relevance: VPC31143 serves as a valuable tool compound in research to understand the effects of LPA receptor activation, in contrast to AM095, which blocks LPA1 receptor activation [].

Compound Description: 2-Arachidonoyl lysophosphatidic acid (2-AGP) is a bioactive lipid derived from the endocannabinoid 2-arachidonoylglycerol (2-AG) and acts as an agonist at LPA1 receptors. 2-AGP is implicated in the phosphorylation of Tau protein, a key pathological feature of Alzheimer's disease [].

Relevance: 2-AGP's action as an LPA1 receptor agonist contrasts with AM095's antagonistic activity. This relationship underscores the potential therapeutic relevance of targeting the LPA1 receptor in neurodegenerative diseases like Alzheimer's disease, where 2-AGP signaling may be dysregulated [].

PF-8380

Compound Description: PF-8380 is a potent inhibitor of the enzyme autotaxin (ATX) []. ATX is responsible for the production of LPA in the extracellular environment.

Relevance: PF-8380 acts upstream of AM095 by inhibiting the production of LPA, the endogenous ligand of the LPA1 receptor. Both PF-8380 and AM095 ultimately reduce LPA signaling, highlighting the potential for targeting different points along the ATX-LPA-LPAR axis for therapeutic benefit [].

Source

AM095 was developed as part of ongoing research into the therapeutic potential of LPA1 antagonists, particularly in the context of cancer and fibrotic diseases. The compound has been studied for its effects on various biological processes that involve LPA signaling pathways.

Classification

AM095 is classified as a small molecule pharmaceutical agent, specifically targeting the lysophosphatidic acid receptor family, which is implicated in numerous physiological and pathological processes, including cancer progression and inflammatory responses .

Synthesis Analysis

Methods

Technical Details

Liposomal formulations have been explored to improve the solubility and delivery of AM095, particularly in cancer therapies. These formulations embed AM095 within lipid bilayers, which can enhance cellular uptake and tumor accumulation .

Molecular Structure Analysis

Structure

AM095's molecular structure is characterized by specific functional groups that confer its receptor antagonistic properties. While exact structural diagrams are not provided here, it is essential to note that its design allows for effective binding to the LPA1 receptor.

Data

The molecular formula and weight of AM095 are critical for understanding its pharmacokinetics and dynamics. Detailed structural analysis can typically be found in chemical databases or specific pharmacological studies.

Chemical Reactions Analysis

Reactions

AM095 primarily acts as an antagonist in various biochemical pathways mediated by LPA signaling. Its ability to inhibit receptor activation leads to downstream effects on cellular behavior, such as reduced migration in cancer cells.

Technical Details

In vitro studies have shown that AM095 effectively blocks LPA-induced calcium ion responses in different cell lines at concentrations around 500 nM . The compound has also demonstrated a dose-dependent inhibition of histamine release in vivo, indicating its potential utility in inflammatory conditions .

Mechanism of Action

Process

The mechanism of action for AM095 involves competitive inhibition at the lysophosphatidic acid type 1 receptor. By binding to this receptor, AM095 prevents the activation of intracellular signaling pathways that would otherwise promote cell proliferation, migration, and survival.

Data

In experimental models, AM095 has shown efficacy in reducing macrophage and lymphocyte infiltration in tissues affected by inflammatory stimuli, suggesting a role in modulating immune responses .

Physical and Chemical Properties Analysis

Physical Properties

AM095 is characterized by its solubility profile; it is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 10 mM. This property is essential for preparing stock solutions used in biological assays.

Chemical Properties

The stability and reactivity of AM095 under physiological conditions are critical for its application as a therapeutic agent. Studies indicate that it maintains activity across various biological environments .

Applications

Scientific Uses

AM095 has been investigated for its potential applications in treating various conditions linked to LPA signaling dysregulation, including:

  • Cancer Therapy: Its role as an antagonist may help inhibit tumor growth and metastasis by blocking pro-tumorigenic signals.
  • Fibrosis Treatment: Research indicates that AM095 can reduce renal fibrosis and improve kidney function in hypertensive models .
  • Inflammatory Disorders: The compound's ability to modulate immune cell infiltration suggests applications in treating chronic inflammatory diseases .

Properties

CAS Number

1345614-59-6

Product Name

AM095

IUPAC Name

sodium;2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetate

Molecular Formula

C27H23N2NaO5

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C27H24N2O5.Na/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31;/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31);/q;+1/p-1/t18-;/m1./s1

InChI Key

BDKDADFSIDCQGB-GMUIIQOCSA-M

SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+]

Synonyms

AM095 AM-095; AM 095; AM095 sodium.;sodium (R)-2-(4'-(3-methyl-4-(((1-phenylethoxy)carbonyl)amino)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+]

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.